2'-Deoxycytidine 3'-monophosphate ammonium salt 2'-Deoxycytidine 3'-monophosphate ammonium salt
Brand Name: Vulcanchem
CAS No.: 102783-50-6
VCID: VC20744896
InChI: InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3
SMILES: C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N
Molecular Formula: C9H17N4O7P
Molecular Weight: 324.23 g/mol

2'-Deoxycytidine 3'-monophosphate ammonium salt

CAS No.: 102783-50-6

Cat. No.: VC20744896

Molecular Formula: C9H17N4O7P

Molecular Weight: 324.23 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxycytidine 3'-monophosphate ammonium salt - 102783-50-6

Specification

CAS No. 102783-50-6
Molecular Formula C9H17N4O7P
Molecular Weight 324.23 g/mol
IUPAC Name [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane
Standard InChI InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3
Standard InChI Key VCTPYSBTEURORB-UHFFFAOYSA-N
SMILES C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator